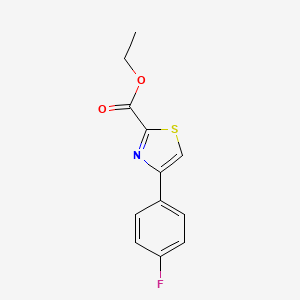

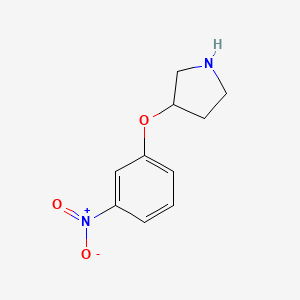

![molecular formula C35H50N2O5 B1648958 Nalfa-[(9H-Fluoren-9-ilmetoxi)carbonil]-Nepsilon-tetradecanoil-L-lisina CAS No. 1128181-23-6](/img/structure/B1648958.png)

Nalfa-[(9H-Fluoren-9-ilmetoxi)carbonil]-Nepsilon-tetradecanoil-L-lisina

Descripción general

Descripción

“Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine” seems to be a derivative of L-lysine, which is a naturally occurring essential amino acid . The “Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-” part refers to a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group .

Aplicaciones Científicas De Investigación

Aplicaciones biomédicas

Fmoc-Lys(Myr)-OH se utiliza en la creación de Hidrogeles basados en péptidos (PHG) . Estos PHG son materiales biocompatibles adecuados para diversas aplicaciones biológicas, biomédicas y biotecnológicas . Están formados por redes hinchadas en agua y tienen características autoportantes .

Administración de fármacos

Los PHG, que pueden crearse utilizando Fmoc-Lys(Myr)-OH, también se utilizan como sistemas de administración de fármacos . La biocompatibilidad del hidrogel y su capacidad para responder a estímulos químicos y físicos lo convierten en un medio ideal para administrar fármacos .

Herramientas de diagnóstico para imagenología

Los mismos PHG se utilizan como herramientas de diagnóstico para la imagenología . Las propiedades del hidrogel le permiten proporcionar un entorno fisiológicamente relevante para experimentos in vitro .

Ingeniería de tejidos

Se ha descubierto que los hidrogeles basados en Fmoc-Lys(Myr)-OH son materiales potenciales para la ingeniería de tejidos . Apoyan la adhesión, la supervivencia y la duplicación celular .

Ensayos de actividad de proteasa

Fmoc-Lys(Myr)-OH se utiliza en la preparación de sustratos peptídicos de transferencia de energía de resonancia de fluorescencia (FRET) . Estos sustratos se utilizan a menudo para ensayos de actividad de proteasa .

Síntesis de sustratos peptídicos de triple hélice

Fmoc-Lys(Myr)-OH se utiliza en la síntesis de sustratos peptídicos de triple hélice (THP) . Estos sustratos se utilizan en diversas investigaciones y aplicaciones bioquímicas .

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of l-lysine, an essential amino acid, which plays a crucial role in protein synthesis .

Mode of Action

As a derivative of L-lysine, it may interact with its targets in a similar manner to L-lysine, but the presence of the fluorenylmethyloxycarbonyl (Fmoc) and tetradecanoyl groups may alter its interactions .

Biochemical Pathways

Given its structural similarity to L-lysine, it may be involved in pathways related to protein synthesis and metabolism .

Pharmacokinetics

As a derivative of L-lysine, its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Action Environment

The action, efficacy, and stability of Fmoc-Lys(Myr)-OH can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules or ions in the environment .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, Fmoc-Lys(Myr)-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into peptides that interact with membrane-bound receptors, enzymes, and transporters. The hydrophobic myristoyl group enhances the binding affinity of these peptides to lipid bilayers, promoting their association with cell membranes .

Cellular Effects

Fmoc-Lys(Myr)-OH influences various cellular processes by modulating the activity of peptides and proteins that contain this modified amino acid. The incorporation of Fmoc-Lys(Myr)-OH into peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing Fmoc-Lys(Myr)-OH can interact with cell surface receptors, triggering downstream signaling cascades that regulate gene expression and metabolic pathways .

Additionally, the hydrophobic nature of the myristoyl group allows peptides containing Fmoc-Lys(Myr)-OH to insert into cell membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins .

Molecular Mechanism

Fmoc-Lys(Myr)-OH can modulate enzyme activity by acting as a substrate or inhibitor, depending on the specific enzyme and the context of the reaction. For example, peptides containing Fmoc-Lys(Myr)-OH can inhibit or activate enzymes involved in signal transduction pathways, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Lys(Myr)-OH can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. The stability of Fmoc-Lys(Myr)-OH is influenced by the conditions of the reaction, including pH, temperature, and the presence of other reagents. Over time, the Fmoc group may be cleaved, and the myristoyl group may undergo hydrolysis, affecting the overall activity of the compound .

Long-term studies in vitro and in vivo have shown that peptides containing Fmoc-Lys(Myr)-OH can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of Fmoc-Lys(Myr)-OH in animal models vary with different dosages. At low doses, peptides containing Fmoc-Lys(Myr)-OH can modulate cellular processes without causing significant toxicity. At higher doses, these peptides may exhibit toxic or adverse effects, such as disrupting membrane integrity or interfering with normal cellular functions .

Threshold effects have been observed, where a certain concentration of Fmoc-Lys(Myr)-OH is required to achieve a measurable biological response. Beyond this threshold, increasing the dosage may lead to saturation of binding sites or activation of compensatory mechanisms .

Metabolic Pathways

Fmoc-Lys(Myr)-OH is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as proteases and peptidases, which can cleave the peptide bonds and release the modified amino acid. Additionally, the myristoyl group can be metabolized by enzymes involved in lipid metabolism, affecting the overall metabolic flux and levels of metabolites .

Transport and Distribution

Within cells and tissues, Fmoc-Lys(Myr)-OH is transported and distributed through interactions with transporters and binding proteins. The hydrophobic myristoyl group facilitates the association of peptides containing Fmoc-Lys(Myr)-OH with lipid membranes, promoting their localization to specific cellular compartments .

Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters may play a role in the uptake and distribution of Fmoc-Lys(Myr)-OH-containing peptides, affecting their bioavailability and activity .

Subcellular Localization

The subcellular localization of Fmoc-Lys(Myr)-OH is influenced by its hydrophobic myristoyl group, which directs the compound to specific cellular compartments. Peptides containing Fmoc-Lys(Myr)-OH can localize to the plasma membrane, endoplasmic reticulum, and other membrane-bound organelles .

Post-translational modifications, such as myristoylation, can further enhance the targeting of Fmoc-Lys(Myr)-OH-containing peptides to specific subcellular locations, affecting their activity and function .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-33(38)36-25-18-17-23-32(34(39)40)37-35(41)42-26-31-29-21-15-13-19-27(29)28-20-14-16-22-30(28)31/h13-16,19-22,31-32H,2-12,17-18,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXSYZSEFDFTDZ-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

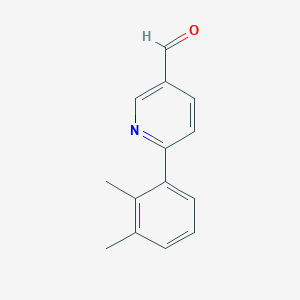

![5-[2,4-Bis(benzyloxy)-5-isopropylphenyl]-N-ethyl-4-(4-formylphenyl)isoxazole-3-carboxamide](/img/structure/B1648892.png)

![2-((6-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B1648894.png)

![Ethyl (7R,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1648906.png)

![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)